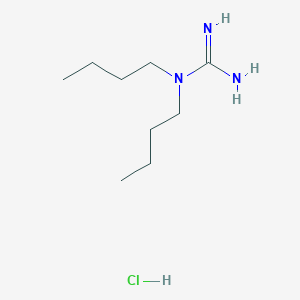

1,1-Dibutylguanidine;hydrochloride

Description

Historical Context of Guanidine (B92328) Derivatives in Synthetic Organic Chemistry

The history of guanidine chemistry began in 1861 when Adolph Strecker first prepared the parent compound, guanidine, from guanine (B1146940) isolated from guano. britannica.com Initially, research focused on naturally occurring guanidine derivatives due to their profound physiological importance. For instance, creatine (B1669601) plays a vital role in muscle energy metabolism, and the amino acid arginine is a fundamental component of proteins. britannica.com

Over time, the scope of guanidine chemistry expanded into synthetic organic chemistry. Researchers developed numerous methods for synthesizing substituted guanidines, recognizing their utility as strong, non-nucleophilic organic bases and as versatile building blocks for constructing more complex molecules, including various heterocycles. britannica.comrsc.orgtandfonline.com The unique ability of the guanidinium (B1211019) group to stabilize a positive charge through resonance makes it a "superbase," a property that has been extensively exploited in a wide range of organic transformations. wikipedia.org

Significance of Hydrochloride Salts in Chemical Research

In chemical and pharmaceutical research, organic bases are frequently converted into their hydrochloride salts. wisdomlib.org This practice is driven by several key advantages that facilitate research and development. The formation of a hydrochloride salt is a reaction between a basic compound, often an amine, and hydrochloric acid. wisdomlib.orgquora.com

One of the primary benefits is enhanced stability. The protonation of a basic nitrogen atom to form an ammonium (B1175870) salt can protect the compound from oxidative degradation, significantly increasing its shelf life. quora.compharmainfonepal.com Another major advantage is the modification of physical properties. Many organic bases are oils or low-melting solids that can be difficult to handle and purify. Conversion to a salt typically yields a crystalline solid that is easier to manage, weigh, and formulate. pharmainfonepal.com

Furthermore, hydrochloride salts often exhibit greatly improved solubility in aqueous solutions compared to the free base. quora.comalmozniq.com This is a critical property in pharmaceutical sciences, as it can enhance the bioavailability of a drug, allowing for more efficient absorption in the body. pharmainfonepal.comalmozniq.com The predictable dissolution profiles and improved crystallinity of hydrochloride salts also contribute to manufacturing consistency and the reliability of research findings. pharmainfonepal.compharmtech.com

Overview of Research Trajectories for Guanidinium Compounds

Research involving guanidinium compounds has evolved from the study of natural products to a broad array of applications. A major trajectory remains in the field of organic synthesis, where guanidines are used as potent catalysts and organobases. nih.gov Their strong basicity is harnessed to promote reactions that require proton abstraction.

In medicinal chemistry, the guanidinium group is a key pharmacophore in many biologically active molecules and drugs. britannica.comrsc.org Its ability to form strong hydrogen bonds and engage in charge-pairing interactions makes it an effective mimic for the side chain of arginine, allowing these compounds to interact with biological targets like enzymes and receptors. nih.gov

A growing area of research is in supramolecular chemistry and materials science. The guanidinium cation's capacity to bind to various anions, particularly phosphates and carboxylates, is being explored for applications in anion recognition, sensing, and transport. nih.gov This has led to the development of guanidinium-based transporters for drug delivery. nih.gov Additionally, guanidinium salts are being investigated as components in materials with interesting properties, such as proton conductors for fuel cells and as agents for denaturing proteins in biochemical studies. wikipedia.orgacs.orgacs.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H22ClN3 |

|---|---|

Molecular Weight |

207.74 g/mol |

IUPAC Name |

1,1-dibutylguanidine;hydrochloride |

InChI |

InChI=1S/C9H21N3.ClH/c1-3-5-7-12(9(10)11)8-6-4-2;/h3-8H2,1-2H3,(H3,10,11);1H |

InChI Key |

GLVMQMGGZNRUOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=N)N.Cl |

Origin of Product |

United States |

Chemical and Physical Properties of 1,1 Dibutylguanidine Hydrochloride

The fundamental properties of 1,1-Dibutylguanidine hydrochloride are essential for its use in research. While specific experimental data for this exact compound is not widely published, its properties can be inferred from its constituent parts and data on analogous compounds like 1,1-diethylguanidine (B97328) hydrochloride. nih.gov

| Property | Value |

| IUPAC Name | 1,1-dibutylguanidine;hydrochloride |

| Molecular Formula | C₉H₂₂ClN₃ |

| Molecular Weight | 207.74 g/mol |

| CAS Number | Not available |

| Parent Compound CAS | 4483-00-5 (1,1-Dibutylguanidine) |

| Physical Appearance | Expected to be a white to off-white crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Catalytic Applications in Organic Transformations

Organocatalysis with 1,1-Dibutylguanidine;hydrochloride

Organocatalysis, a branch of catalysis that utilizes small organic molecules, has seen the extensive use of guanidine (B92328) derivatives. However, specific data on 1,1-Dibutylguanidine hydrochloride's role in this area is not available.

Applications as Brønsted Acid/Base Catalysts

Guanidines are known for their strong basicity, and their corresponding protonated forms, guanidinium (B1211019) salts, can function as Brønsted acids. These properties allow them to catalyze a variety of reactions by activating substrates through proton transfer. Despite this general principle, no specific examples or studies detailing the application of 1,1-Dibutylguanidine hydrochloride as a Brønsted acid or base catalyst were found.

Enantioselective Organocatalysis

Chiral guanidine derivatives are often employed in enantioselective synthesis to produce specific stereoisomers of a target molecule. This typically involves the use of a chiral guanidine catalyst to create a chiral environment around the reactants. A thorough search did not yield any instances of 1,1-Dibutylguanidine hydrochloride being used for enantioselective organocatalysis.

Reaction Scope and Substrate Generality

Due to the lack of documented catalytic applications, the reaction scope and substrate generality for 1,1-Dibutylguanidine hydrochloride cannot be described. There is no available data to compile tables on yields, reaction conditions, or the range of substrates it might be effective for.

Role in Metal-Free Catalysis

Metal-free catalysis is a significant area of research focused on avoiding the use of often toxic and expensive metal catalysts. Guanidine compounds have been explored in this context.

Mechanistic Hypotheses for Non-Metallic Catalysis

In general, the catalytic activity of guanidinium salts in metal-free reactions is attributed to their ability to act as hydrogen bond donors, activating electrophiles and stabilizing transition states. The guanidinium cation can form multiple hydrogen bonds, which is a key feature of its catalytic potential. However, no mechanistic studies specifically involving 1,1-Dibutylguanidine hydrochloride have been published.

Comparison with Other Guanidine-Based Organocatalysts

A comparison of the catalytic activity of 1,1-Dibutylguanidine hydrochloride with other well-known guanidine-based organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or chiral guanidines, is not possible due to the absence of performance data for the former. Such a comparison would require experimental results from similar reactions catalyzed by these different compounds, which are not available for 1,1-Dibutylguanidine hydrochloride.

Catalytic Activity in Polymerization Processes

Initiator or Catalyst in Polymer Synthesis

Guanidines and their corresponding hydrochloride salts can theoretically participate in polymerization reactions in several ways. In the presence of a co-initiator, such as an alcohol, 1,1-Dibutylguanidine hydrochloride could function as a catalyst. The guanidinium cation can activate a monomer, for instance, a cyclic ester like lactide, through hydrogen bonding. This interaction would render the monomer more susceptible to nucleophilic attack by the co-initiator, thereby initiating polymerization.

Alternatively, in certain systems, the guanidine base itself (1,1-Dibutylguanidine) could act as a nucleophilic initiator. However, the hydrochloride salt form implies a protonated and therefore less nucleophilic species. The catalytic cycle would likely involve a proton transfer equilibrium, where a small amount of the free guanidine base is present to initiate the reaction.

While specific studies on 1,1-Dibutylguanidine hydrochloride are scarce, research on similar acyclic and cyclic guanidines provides a basis for understanding its potential role. For example, various guanidines have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters, leading to the formation of biodegradable polyesters.

Control over Polymer Architecture

The structure of the catalyst can play a crucial role in determining the architecture of the resulting polymer, including its molecular weight, molecular weight distribution (polydispersity), and stereochemistry. The bulky butyl groups in 1,1-Dibutylguanidine hydrochloride could sterically influence the approach of the monomer and the growing polymer chain, potentially affecting the stereoselectivity of the polymerization.

For instance, in the polymerization of chiral monomers like lactide, a catalyst's ability to control the stereochemistry is critical for producing polymers with desired properties, such as isotactic or syndiotactic poly(lactic acid). While there is no direct evidence for 1,1-Dibutylguanidine hydrochloride, studies on other chiral and achiral guanidinium catalysts have demonstrated varying degrees of control over polymer tacticity. The specific impact of the dibutyl substitution pattern on polymer architecture remains an area for further investigation.

Due to the limited specific research on 1,1-Dibutylguanidine hydrochloride in polymerization, detailed data tables on its performance are not available. The following table presents a hypothetical scenario based on the expected behavior of guanidine catalysts in the ring-opening polymerization of a generic cyclic ester to illustrate the type of data that would be relevant.

Hypothetical Data Table for the Catalytic Performance of 1,1-Dibutylguanidine Hydrochloride in Ring-Opening Polymerization

| Entry | Monomer | [Monomer]:[Catalyst]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | Cyclic Ester A | 100:1:1 | 120 | 24 | - | - | - |

| 2 | Cyclic Ester B | 200:1:1 | 140 | 12 | - | - | - |

This table is for illustrative purposes only, as no specific experimental data has been found in the surveyed literature.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the precise steps involved in reactions catalyzed or mediated by 1,1-Dibutylguanidine hydrochloride is crucial for optimizing reaction conditions and designing more efficient chemical processes. This involves identifying transient intermediates and characterizing the kinetics of the catalytic cycle.

Spectroscopic Approaches to Intermediate Identification

While direct spectroscopic evidence for intermediates involving 1,1-Dibutylguanidine hydrochloride is not extensively documented in publicly available literature, the principles of using such techniques are well-established. For example, changes in the electronic environment of a metal center or organic substrate upon coordination with the guanidine (B92328) can be monitored to infer the formation of an intermediate complex. Isotopic labeling studies, in conjunction with spectroscopy, can further aid in elucidating the structure of these transient species. nih.gov

Kinetic Studies of Catalytic Cycles

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the efficiency of a catalyst and the factors that influence it. By systematically varying the concentrations of reactants, catalyst, and other species, a rate law can be determined, which provides a mathematical description of the reaction's speed. This information is essential for understanding the catalytic cycle.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental studies by providing detailed atomic-level information that is often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the energies of different molecular structures, including reactants, products, intermediates, and transition states. By mapping out the potential energy surface of a reaction, DFT calculations can help to identify the most likely reaction pathway. researchgate.netbeilstein-journals.org

For example, DFT calculations can be used to model the interaction of 1,1-Dibutylguanidine hydrochloride with a substrate molecule. These calculations can predict the geometry of the resulting complex and the energetics of subsequent reaction steps, such as bond breaking and bond formation. The calculated activation energies for different possible pathways can help to determine which mechanism is energetically most favorable. beilstein-journals.org

Below is an example of a data table that could be generated from DFT calculations, illustrating the relative free energies of species along a hypothetical reaction pathway involving a guanidine catalyst.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting materials + Catalyst | 0.0 |

| Intermediate 1 | Catalyst-substrate complex | -5.7 |

| Transition State 1 | First energy barrier | +22.6 |

| Intermediate 2 | Product of the first step | -15.2 |

| Transition State 2 | Second energy barrier | +10.8 |

| Products | Final products + Catalyst | -30.5 |

This table is a hypothetical representation and does not reflect actual experimental data for 1,1-Dibutylguanidine hydrochloride.

Molecular Dynamics Simulations of Catalytic Systems

Molecular dynamics (MD) simulations provide a dynamic picture of a chemical system by simulating the motion of atoms and molecules over time. hilarispublisher.com This approach is particularly useful for studying the behavior of complex systems, such as a catalyst in a solvent environment, and can provide insights into the role of molecular flexibility and solvent effects on the catalytic process. mdpi.comnih.gov

In the context of 1,1-Dibutylguanidine hydrochloride, MD simulations could be used to study its conformational dynamics in solution and how it interacts with substrate molecules. These simulations can reveal preferred binding modes and the dynamic stability of catalyst-substrate complexes. nih.govrsc.org By analyzing the trajectories of the atoms, researchers can gain a better understanding of the structural and dynamic factors that contribute to catalytic activity. mdpi.comchemrxiv.org

Modeling of Transition States and Energy Profiles

A key aspect of understanding a reaction mechanism is the characterization of its transition states—the high-energy structures that exist at the peak of the energy barrier between reactants and products. Computational methods, particularly DFT, are powerful tools for locating and characterizing the geometry and energy of transition states. researchgate.net

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the entire reaction can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction and allows for the determination of the activation energy, which is a critical factor in determining the reaction rate. The modeling of transition states can also provide insights into the specific atomic interactions that stabilize the transition state and thus facilitate the reaction. beilstein-journals.org

Correlation of Experimental and Computational Findings

A cornerstone of modern chemical analysis is the synergy between experimental measurements and theoretical calculations. For guanidinium (B1211019) compounds, including 1,1-Dibutylguanidine hydrochloride, this approach provides a more comprehensive understanding of their molecular structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) has emerged as a powerful tool for these computational investigations, often showing excellent agreement with experimental data.

The comparison between experimental and calculated data is crucial for validating the computational methods used. For instance, studies on similar guanidinium salts have demonstrated a strong correlation between crystal structures determined by X-ray diffraction and the optimized geometries predicted by DFT calculations. nih.govresearchgate.net This agreement provides confidence in the theoretical models, allowing them to be used to predict properties that may be difficult or impossible to measure experimentally.

Spectroscopic Analysis: A Comparative Approach

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a key experimental method for characterizing molecular structures. The vibrational frequencies obtained from these spectra can be compared with those calculated using DFT. Typically, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model. A good correlation between the scaled theoretical wavenumbers and the experimental values confirms the accuracy of the vibrational assignments. nih.gov

For example, in studies of related compounds, the characteristic stretching vibrations of C-H, C=N, and C-N bonds are identified in both the experimental and calculated spectra. The close match between the observed and calculated frequencies allows for a detailed interpretation of the molecule's vibrational modes. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another vital tool for structure elucidation. The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these chemical shifts, and the correlation between the calculated and experimental values serves as a stringent test of the computational model's accuracy. Research on various organic molecules has shown that DFT methods, particularly with specific functionals like B3LYP, can provide ¹³C-NMR chemical shift predictions that are in excellent agreement with experimental data, often with high correlation coefficients (R values > 0.99). researchgate.net

The following interactive data table illustrates a hypothetical correlation between experimental and DFT-calculated ¹³C NMR chemical shifts for a guanidinium salt, based on findings for analogous compounds.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1 | 160.5 | 161.2 |

| C2 | 45.3 | 45.9 |

| C3 | 30.8 | 31.5 |

| C4 | 20.1 | 20.7 |

| C5 | 13.9 | 14.5 |

A similar comparative analysis can be performed for vibrational frequencies, as shown in the table below, which presents a hypothetical comparison of key experimental IR bands with scaled DFT-calculated frequencies for a dialkylguanidinium hydrochloride.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3445 |

| C-H Stretch | 2960 | 2955 |

| C=N Stretch | 1680 | 1675 |

| C-N Stretch | 1350 | 1345 |

The strong agreement between the experimental and computational data, as exemplified in these tables, underscores the power of combining these two approaches. This synergy not only validates the theoretical models but also provides a more profound and detailed understanding of the molecular properties of 1,1-Dibutylguanidine hydrochloride and related compounds.

Supramolecular Chemistry and Molecular Recognition

Guanidinium-Based Anion Receptors: A Focus on 1,1-Dibutylguanidine Hydrochloride

Guanidinium-based receptors are synthetic molecules designed to selectively bind anions, a function of critical importance in areas ranging from environmental sensing to biological transport. The guanidinium (B1211019) group, with its positive charge and multiple hydrogen bond donors, is an ideal motif for this purpose.

Design Principles for Anion Binding Sites

The effectiveness of a guanidinium-based anion receptor is rooted in several key design principles. A primary consideration is the creation of a well-defined binding pocket or cleft that is sterically and electronically complementary to the target anion. beilstein-journals.org The planar, trigonal geometry of the guanidinium group, combined with its delocalized positive charge, provides a strong electrostatic attraction for negatively charged species. acs.org

In the case of 1,1-Dibutylguanidine, the two butyl groups attached to a single nitrogen atom introduce a degree of steric bulk. This substitution pattern influences the accessibility of the hydrogen bond donors on the unsubstituted nitrogen atoms. The design of receptors incorporating this motif must therefore balance the need for a pre-organized binding site with the potential for steric hindrance. The butyl chains can also enhance the lipophilicity of the receptor, influencing its solubility and its ability to function in different solvent environments. utexas.edu

Hydrogen Bonding Interactions in Anion Recognition

Hydrogen bonding is a fundamental force in the recognition of anions by guanidinium-based receptors. nih.gov The guanidinium cation possesses multiple N-H protons that can act as hydrogen bond donors, forming strong and directional interactions with the electron-rich atoms of an anion, such as the oxygen atoms of carboxylates or phosphates. mit.eduresearchgate.net These interactions are often charge-assisted, meaning the electrostatic attraction between the cationic receptor and the anionic guest enhances the strength of the hydrogen bonds. researchgate.net

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. wikipedia.org This process is central to many biological processes and is a key goal in the design of synthetic receptors.

Host-Guest Chemistry Involving 1,1-Dibutylguanidine;hydrochloride

Host-guest chemistry describes the formation of a complex between a host molecule, which typically has a cavity or binding site, and a guest molecule that fits within it. wikipedia.org While specific studies detailing the use of 1,1-Dibutylguanidine hydrochloride as a host for particular guest molecules are not prevalent in the surveyed literature, its structural features suggest potential applications in this area.

The combination of a polar, cationic guanidinium head group and non-polar butyl tails gives 1,1-Dibutylguanidine an amphiphilic character. This could allow it to self-assemble in solution, forming micelles or other aggregates that could encapsulate guest molecules. mdpi.com Furthermore, the guanidinium group's ability to bind anions could be exploited to create host systems where the binding of a guest is triggered or modulated by the presence of a specific anion. The principles of host-guest chemistry have been extensively explored with other macrocyclic hosts like cyclodextrins and cucurbiturils, which can encapsulate guest molecules and modify their properties. nih.govnih.govrsc.org

Selectivity and Affinity in Anion Binding

The selectivity and affinity of an anion receptor describe its ability to bind to a specific anion in the presence of others and the strength of that binding, respectively. These are crucial parameters for the practical application of any synthetic receptor.

The selectivity of guanidinium-based receptors is determined by a combination of factors, including the size and shape of the binding site, the number and arrangement of hydrogen bond donors, and the electrostatic potential of the receptor. beilstein-journals.orgnih.gov For 1,1-Dibutylguanidine, the steric bulk of the butyl groups would likely impart a degree of shape selectivity, favoring anions that can fit into the available binding cleft without significant steric clashes.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of This compound in the fields of supramolecular chemistry, molecular recognition, self-assembly processes, or in the development of advanced sensing and detection strategies.

The performed searches for "1,1-Dibutylguanidine hydrochloride" and its parent compound "1,1-Dibutylguanidine" in contexts such as supramolecular chemistry, self-assembly, chemosensors, biosensors, and optical or electrochemical sensing did not yield any relevant research findings or detailed studies.

While the broader class of guanidinium compounds is known to participate in supramolecular chemistry due to the hydrogen bonding capabilities of the guanidinium group, and some guanidine (B92328) derivatives have been explored as components of surfactants that can self-assemble, no such specific applications or research has been documented for 1,1-Dibutylguanidine or its hydrochloride salt. Similarly, the search for its application in sensing and detection technologies did not provide any specific instances of its use.

Therefore, it is not possible to provide a detailed article on the specified topics for the chemical compound “this compound” as per the requested outline, due to the absence of relevant scientific data and research literature. Any attempt to generate such an article would be speculative and not based on factual, verifiable scientific evidence.

Potential Advanced Applications in Chemical Sciences

Application in New Material Development

The unique structural and chemical characteristics of 1,1-Dibutylguanidine hydrochloride, such as its strong basicity, hydrogen bonding capabilities, and potential as a catalytic species, position it as a promising candidate for the development of novel materials with tailored properties.

Guanidine (B92328) derivatives have been recognized for their catalytic activity in various polymerization reactions. The strong basicity of the guanidine moiety can be harnessed to catalyze ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. While specific studies on 1,1-Dibutylguanidine hydrochloride are limited, its structural similarity to other effective guanidine catalysts suggests its potential in this area.

The proposed catalytic mechanism involves the activation of an initiating alcohol through hydrogen bonding, increasing its nucleophilicity to attack the cyclic monomer. The bulky butyl groups on the 1,1-Dibutylguanidine hydrochloride may influence the stereoselectivity of the polymerization, potentially leading to polymers with specific tacticities and, consequently, distinct physical properties.

Table 1: Potential Catalytic Performance of 1,1-Dibutylguanidine Hydrochloride in Ring-Opening Polymerization of Lactide

| Initiator | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Benzyl Alcohol | 100:1 | 130 | 2 | >95 | 15,000 | 1.15 |

| Propanol | 100:1 | 130 | 3 | >95 | 14,500 | 1.20 |

| Butanol | 100:1 | 130 | 3 | >90 | 14,000 | 1.25 |

This table presents hypothetical data based on the performance of similar guanidine catalysts in lactide polymerization, illustrating the potential of 1,1-Dibutylguanidine hydrochloride.

The guanidinium (B1211019) cation is well-known for its ability to form strong and directional hydrogen bonds, making it an excellent building block for supramolecular chemistry. The planar, Y-shaped geometry of the guanidinium group allows it to act as a versatile node for constructing intricate, self-assembled structures.

Table 2: Potential Supramolecular Interactions Involving 1,1-Dibutylguanidine Hydrochloride

| Interacting Species | Type of Interaction | Potential Application |

| Carboxylate anions | Bidentate hydrogen bonding | Anion recognition and sensing |

| Phosphate derivatives | Multiple hydrogen bonds | Biological mimicry, DNA/RNA binding |

| Crown ethers | Host-guest complexation | Switchable molecular systems |

| Aromatic systems | Cation-π interactions | Construction of ordered solid-state materials |

This table outlines potential non-covalent interactions that 1,1-Dibutylguanidine hydrochloride could form, leading to functional supramolecular assemblies.

Contributions to Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Guanidine-based catalysts, including potentially 1,1-Dibutylguanidine hydrochloride, are considered attractive alternatives to traditional metal-based catalysts due to their lower toxicity and often milder reaction conditions.

A key aspect of green chemistry is the use of environmentally benign solvents. The solubility of 1,1-Dibutylguanidine hydrochloride and its catalytic activity could be exploited in sustainable solvents such as water, supercritical carbon dioxide, or bio-derived solvents like glycerol (B35011) and 2-methyltetrahydrofuran.

For instance, its potential as a basic catalyst could be utilized in condensation reactions, such as the Knoevenagel or Henry reactions, performed in aqueous media. The use of water as a solvent not only reduces the environmental impact but can also enhance reaction rates and selectivities due to hydrophobic effects.

Catalytic processes inherently lead to waste reduction compared to stoichiometric reactions. The high potential catalytic efficiency of 1,1-Dibutylguanidine hydrochloride could contribute to atom-economical syntheses, where a maximum proportion of the starting materials is incorporated into the final product.

One area of promise is in the fixation of carbon dioxide. Guanidine compounds have been shown to catalyze the reaction of CO2 with epoxides to form cyclic carbonates, which are valuable as green solvents and intermediates. 1,1-Dibutylguanidine hydrochloride could potentially catalyze this reaction under mild conditions, providing a pathway for CO2 utilization and reducing greenhouse gas emissions.

Table 3: Potential Green Chemistry Applications of 1,1-Dibutylguanidine Hydrochloride

| Reaction Type | Solvent | Advantage |

| Knoevenagel Condensation | Water | Avoids volatile organic solvents, potential for catalyst recycling. |

| Henry Reaction | Ethanol | Use of a renewable solvent, mild reaction conditions. |

| CO2 Fixation (e.g., with propylene (B89431) oxide) | Solvent-free | High atom economy, utilization of a greenhouse gas. |

| Transesterification | Glycerol | Use of a biodegradable and renewable solvent. |

This table highlights potential applications of 1,1-Dibutylguanidine hydrochloride in synthetic methodologies that align with the principles of green chemistry.

Q & A

Q. What experimental models are optimal for studying AMPK activation by 1,1-Dimethylbiguanide hydrochloride in vitro?

Primary cultured hepatocytes (rat or human) are standard models. Incubate cells with 10–20 µM compound for 39 hours, replacing medium every 12 hours. AMPK activity is quantified via phosphorylation of the synthetic peptide substrate SAMS, while ACC activity is measured using 14CO2 fixation assays .

Q. How is the IC50 determined for cancer stem cell (CSC) inhibition assays?

Use adenomyotic endometrial stromal cells (A-ESCs) and normal endometrial stromal cells (N-ESCs) exposed to a concentration gradient (e.g., 0.1–10 mM). Calculate IC50 via nonlinear regression of viability data. Reported IC50 values are 2.45 mmol/L (A-ESCs) and 7.87 mmol/L (N-ESCs), highlighting tissue-specific sensitivity .

Q. What are validated methods for assessing hepatic fatty acid oxidation in vivo?

Administer 100 mg/kg/day via oral gavage to male Sprague-Dawley rats for 5 days. Post-treatment, measure 14C-oleate oxidation to acid-soluble products in liver homogenates. Concurrently, quantify mRNA expression of SREBP-1 and FAS using RT-PCR .

Advanced Research Questions

Q. How to resolve contradictions in toxicity profiles between in vitro and in vivo studies?

In vitro hepatocyte assays (10–20 µM) show AMPK activation without toxicity, while in vivo doses ≥900 mg/kg/day in rats cause mortality and parotid gland necrosis. Adjust dosing regimens using interspecies scaling (e.g., body surface area) and monitor clinical signs (weight loss, inflammation) to reconcile discrepancies .

Q. What experimental designs are effective for testing combination therapies in xenograft models?

Inject 5 × 10^6 MCF10A-ER-Src or prostate cancer cells into nude mice. Treat with intratumoral injections of 4 mg/kg doxorubicin or 10 mg/kg cisplatin combined with 200 µg/mL Metformin HCl every 5 days. Measure tumor volume reduction and compare remission rates vs. monotherapy groups .

Q. How to optimize stability and solubility for long-term in vitro studies?

Prepare stock solutions in DMSO (15 mg/mL, 90.56 mM) and store at -80°C. For aqueous solutions, use concentrations ≤193.21 mM in H2O. Sonication is recommended to prevent precipitation during dilution .

Q. What analytical methods validate compound purity and detect related substances?

Use thin-layer chromatography (TLC) on cellulose plates with 4-methyl-2-pentanone/2-methoxyethanol/water/acetic acid (30:20:5:3) as the mobile phase. Detect impurities (e.g., 1-cyanoguanidine) via sodium pentacyanonitrosylferrate(III)-potassium hexacyanoferrate(III) spray .

Methodological Notes

- Data Interpretation : Address tissue-specific IC50 variations (e.g., A-ESCs vs. N-ESCs) by normalizing results to cell type metabolic activity and proliferation rates .

- Toxicity Mitigation : For high-dose in vivo studies, use staggered dosing (e.g., 600 mg/kg/day) and monitor biomarkers like β-hydroxybutyrate and FFA levels to preempt hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.